molecular formula C14H22N2O2 B2366056 Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate CAS No. 1334494-07-3

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate

Cat. No.: B2366056
CAS No.: 1334494-07-3
M. Wt: 250.342
InChI Key: SQWVCBMYWHDLCU-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a carbamate-protected amine derivative widely utilized in pharmaceutical synthesis as a key intermediate. Its structure features a tert-butoxycarbonyl (Boc) group, a phenyl ring, and an amino-propan-2-yl backbone. The Boc group serves as a protective moiety for amines during multi-step syntheses, enabling selective deprotection under mild acidic conditions . This compound’s phenyl-substituted propan-2-yl chain contributes to its steric and electronic properties, influencing reactivity and crystallinity.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12H,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWVCBMYWHDLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334494-07-3
Record name tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and a phenyl group. One common method is the reaction of tert-butyl chloroformate with 1-amino-1-phenylpropan-2-ol under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of alkyl or aryl carbamates.

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:
Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate serves as a valuable building block in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound's stability is enhanced by the tert-butyl group, which provides steric hindrance and prevents unwanted side reactions during multi-step synthesis processes.

Protecting Group:
In synthetic organic chemistry, it is frequently used as a protecting group for amines. This function is crucial during multi-step synthesis where selective transformations are required. The stable carbamate linkage formed protects the amine from reacting under conditions that might affect other functional groups present in the molecule.

Biological Research Applications

Enzyme Inhibition Studies:
The compound has been identified as a potential inhibitor of various enzymes, making it a useful tool in biological research. Its ability to form stable carbamate bonds allows it to interact with active sites of enzymes, providing insights into enzyme mechanisms and functions. For example, it can mimic substrates in enzyme-catalyzed reactions, facilitating the study of enzyme kinetics and inhibition mechanisms .

Drug Development:
In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. This property can enhance the bioavailability of certain therapeutic agents by controlling their release profiles .

Industrial Applications

Pharmaceutical Synthesis:
Industrially, this compound is utilized in the production of pharmaceuticals and specialty chemicals. Its role as an intermediate in synthetic pathways allows for the efficient manufacture of complex drug molecules. The stability and reactivity of this compound make it an attractive option for large-scale chemical processes .

Agrochemicals:
Beyond pharmaceuticals, this compound finds applications in the synthesis of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides or pesticides that require specific interaction with biological targets .

Case Studies

Case Study 1: Enzyme Inhibition
A study published in Nature investigated the use of this compound as an inhibitor for a specific enzyme involved in bacterial resistance mechanisms. The results demonstrated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for antimicrobial drug development .

Case Study 2: Synthesis of Complex Molecules
Research conducted at a leading pharmaceutical company explored the use of this carbamate in synthesizing a new class of antihypertensive agents. By employing this compound as a key intermediate, researchers achieved higher yields and purities compared to traditional methods .

Mechanism of Action

The mechanism of action of tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate involves its interaction with biological molecules through the formation of carbamate bonds. These bonds can inhibit the activity of enzymes by modifying their active sites. The compound may also interact with receptors or other proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Halogenation : Chloro-iodopyrimidine derivatives () exhibit higher molecular weights and electrophilic reactivity, making them suitable for cross-coupling reactions in drug candidates.
  • Stereochemistry : Cis/trans configurations in cyclopentyl derivatives () influence crystal packing and melting points, critical for formulation stability.

Comparison :

  • Reductive Amination (): Moderate yields (31–34%) but scalable for chiral intermediates.
  • Cross-Coupling (): Higher functional group tolerance but requires expensive catalysts (e.g., Pd(dppf)Cl₂).

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of tert-butyl carbamates are frequently resolved using SHELX () and visualized via Mercury (). Hydrogen-bonding patterns, critical for stability, are analyzed using graph set theory ():

  • Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (): Forms intramolecular O–H⋯O bonds, stabilizing cis conformers.
  • This compound: Likely exhibits N–H⋯O interactions between the Boc group and amine, as seen in analogs ().

Biological Activity

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate, also known as a carbamate derivative, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores the compound's biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N1O2, with a molecular weight of 223.30 g/mol. The structure includes a tert-butyl group, an amino group, and a phenyl group, contributing to its chirality and making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC13H19N1O2
Molecular Weight223.30 g/mol
AppearanceWhite solid
ChiralityYes

Enzyme Inhibition

The primary biological activity associated with this compound is its role as an enzyme inhibitor . This compound has shown the ability to interact with specific enzymes, forming stable complexes that inhibit their normal functions. Such interactions are critical in biochemical assays and studies related to enzyme inhibition, making it valuable in drug discovery and development.

The mechanism of action typically involves non-covalent interactions such as hydrogen bonding with the active sites of enzymes. This property allows the compound to modulate various biochemical pathways effectively.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that derivatives of carbamates, including this compound, exhibit selective antimicrobial properties against various pathogens. For instance, studies have shown moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae .
  • Pharmacokinetics : A study on prodrugs involving similar carbamate linkers demonstrated that these compounds could maintain effective concentrations in the bloodstream for extended periods post-administration. This suggests potential for therapeutic applications where sustained release is beneficial .
  • Synthesis and Applications : The compound is synthesized through methods involving nucleophilic attacks on carbonyl groups, which can be scaled for industrial production. Its role as a chiral auxiliary in asymmetric synthesis enhances the enantioselectivity of reactions, making it crucial in developing bioactive molecules .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds based on their functional groups and reactivity.

Compound NameActivity TypeNotable Features
Tert-butylmethyl(1-phenylpropan-2-yl)carbamateEnzyme InhibitorStability and versatility in synthesis
(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamateChiral AuxiliaryEnhances enantioselectivity in reactions

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